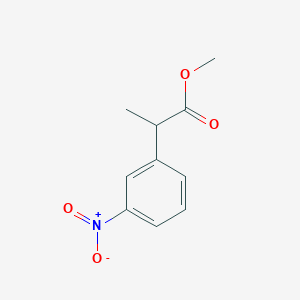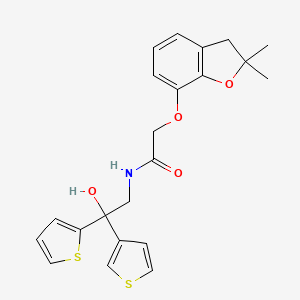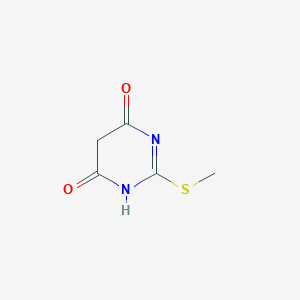
2-(4-phenyl-1H-1,2,3-triazol-1-yl)-6-(piperidin-1-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
These derivatives were designed and synthesized for their in vitro cytotoxic activity against various cancer cells . Among all the synthesized analogues, compound 10ec displayed the highest cytotoxicity .
Synthesis Analysis
The derivatives were synthesized and screened for their in vitro cytotoxic activity against BT-474, HeLa, MCF-7, NCI-H460 and HaCaT cells .Molecular Structure Analysis
The target compound 10ec was evaluated for its tubulin polymerization inhibition study .Chemical Reactions Analysis
The compound 10ec induced apoptosis of BT-474 cells . The clonogenic assay revealed that the inhibition of colony formation in BT-474 cells by 10ec was in a concentration-dependent manner .Physical And Chemical Properties Analysis
In silico studies of sulfonyl piperazine-integrated triazole conjugates unveil that they possess drug-like properties .Wissenschaftliche Forschungsanwendungen
Photophysical and Electrochemical Properties
2-(4-phenyl-1H-1,2,3-triazol-1-yl)pyridine, a related compound to the specified chemical, has been studied for its role in creating metal complexes. These complexes display distinct physical and chemical properties based on their structure. For instance, the bis-2,2'-bipyridine (bpy) ruthenium(II) complexes have shown short excited state lifetimes, suggesting potential applications in photophysical studies (Lo et al., 2015).
Structural and Molecular Analysis
The structural motifs and packing arrangements of derivatives of a similar compound have been explored to understand crystallization behavior. This analysis can help in developing insights into the molecular structures and intermolecular interactions of such compounds, which is valuable in materials science (Tawfiq et al., 2014).
Synthesis of Derivatives
Synthesis processes for various derivatives of similar compounds have been developed. These methods allow for the creation of a wide array of compounds that could have diverse applications in chemical and pharmaceutical research (Abdelhamid et al., 2012).
Jahn-Teller Distortion in Metal Compounds
Studies on 2-pyridyl-(1,2,3)-triazole-containing copper(II) compounds, which share structural similarities, have contributed to understanding the Jahn-Teller distortion in such complexes. This knowledge is crucial in the field of coordination chemistry and materials science (Conradie et al., 2018).
Development of Organic Light-Emitting Diodes (OLEDs)
Research into bipolar host materials for PhOLEDs, which involve similar compounds, highlights the potential of these materials in developing efficient light-emitting devices. This has implications for the electronics and display industries (Liu et al., 2018).
Antibacterial Activities
Some derivatives of similar compounds have been screened for antibacterial activities, indicating potential applications in the development of new antimicrobial agents (Pitucha et al., 2005).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-phenyltriazol-1-yl)-6-piperidin-1-ylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5/c1-3-8-15(9-4-1)16-14-23(21-20-16)18-11-7-10-17(19-18)22-12-5-2-6-13-22/h1,3-4,7-11,14H,2,5-6,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZAYWBFFXNSMJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC(=N2)N3C=C(N=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-phenyl-1H-1,2,3-triazol-1-yl)-6-(piperidin-1-yl)pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-Methylpiperazin-1-yl)methyl]morpholine](/img/structure/B2473546.png)
![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B2473547.png)







![2-bromo-N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2473560.png)
![N-(1-Cyanocyclohexyl)-2-[4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl]-N-methylacetamide](/img/structure/B2473564.png)
![2-[1-(4-Ethoxyphenyl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2473566.png)